molecular formula C8H11Cl2N3 B12906281 N-(Butan-2-yl)-2,6-dichloropyrimidin-4-amine CAS No. 89099-64-9

N-(Butan-2-yl)-2,6-dichloropyrimidin-4-amine

Cat. No.: B12906281
CAS No.: 89099-64-9
M. Wt: 220.10 g/mol
InChI Key: ZYOROIBMHCGJHI-UHFFFAOYSA-N
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Description

N-(sec-Butyl)-2,6-dichloropyrimidin-4-amine is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound features a secondary butyl group attached to the nitrogen atom at position 1 and chlorine atoms at positions 2 and 6 of the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(sec-Butyl)-2,6-dichloropyrimidin-4-amine typically involves the reaction of 2,6-dichloropyrimidine with sec-butylamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction proceeds via nucleophilic substitution, where the amine group of sec-butylamine displaces one of the chlorine atoms on the pyrimidine ring.

Industrial Production Methods

On an industrial scale, the production of N-(sec-Butyl)-2,6-dichloropyrimidin-4-amine may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Purification steps such as recrystallization or chromatography are often employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(sec-Butyl)-2,6-dichloropyrimidin-4-amine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms on the pyrimidine ring can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form imines or enamines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines can be used under reflux conditions in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a primary amine can yield a new pyrimidine derivative with an amine group replacing one of the chlorine atoms.

Scientific Research Applications

N-(sec-Butyl)-2,6-dichloropyrimidin-4-amine has various applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex pyrimidine derivatives.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to nucleotides.

    Industry: The compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(sec-Butyl)-2,6-dichloropyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity by blocking substrate access. Alternatively, it can interact with receptors, modulating their signaling pathways. The exact mechanism depends on the specific biological context and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichloropyrimidine: The parent compound without the sec-butyl group.

    N-(tert-Butyl)-2,6-dichloropyrimidin-4-amine: A similar compound with a tertiary butyl group instead of a secondary butyl group.

    N-(sec-Butyl)-4-chloropyrimidin-2-amine: A compound with a similar structure but with only one chlorine atom on the pyrimidine ring.

Uniqueness

N-(sec-Butyl)-2,6-dichloropyrimidin-4-amine is unique due to the presence of both the sec-butyl group and two chlorine atoms on the pyrimidine ring. This specific substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

CAS No.

89099-64-9

Molecular Formula

C8H11Cl2N3

Molecular Weight

220.10 g/mol

IUPAC Name

N-butan-2-yl-2,6-dichloropyrimidin-4-amine

InChI

InChI=1S/C8H11Cl2N3/c1-3-5(2)11-7-4-6(9)12-8(10)13-7/h4-5H,3H2,1-2H3,(H,11,12,13)

InChI Key

ZYOROIBMHCGJHI-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC1=CC(=NC(=N1)Cl)Cl

Origin of Product

United States

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